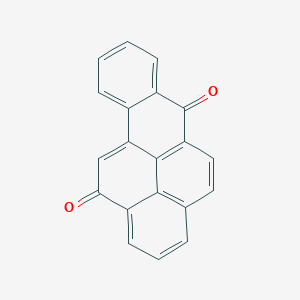

Benzo(A)pyrene-6,12-dione

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Metabolites Research

Benzo(a)pyrene-6,12-dione is a quinone derivative and a significant metabolite of Benzo(a)pyrene (BaP), a well-known and potent polycyclic aromatic hydrocarbon. nih.govcymitquimica.com PAHs are a large group of organic compounds that are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, and wood. nih.gov BaP itself is classified as a Group 1 carcinogen for humans and is often used as a marker for PAH exposure. nih.gov

The metabolism of BaP in biological systems is a complex process involving multiple enzymatic pathways. This metabolic activation is necessary for BaP to exert its toxic and carcinogenic effects. nih.gov The initial oxidation of BaP is catalyzed by the cytochrome P450 family of enzymes, leading to the formation of various metabolites, including epoxides, phenols, dihydrodiols, and quinones. nih.govaacrjournals.org Among these, the quinones, such as Benzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione, and this compound, are major oxidative degradation products. acs.org

The formation of these quinones can occur through different mechanisms. One pathway involves the P450-catalyzed metabolism of BaP, where radical cations play a central role. tandfonline.com For instance, the metabolism of 6-fluoro-benzo[a]pyrene leads to the formation of BaP-1,6-, -3,6-, and -6,12-diones. tandfonline.com Another pathway for the formation of BaP quinones is through the phototransformation of BaP in the environment, particularly in water, which can be accelerated by natural porphyrins like chlorophyll (B73375). researchgate.netacs.org This process is largely driven by the generation of singlet oxygen. researchgate.netacs.org

Significance of this compound in Environmental and Biochemical Inquiry

The significance of this compound in environmental and biochemical research is multifaceted. Environmentally, its presence in air particulate matter serves as an indicator of the atmospheric degradation of BaP. acs.org Studies have shown that the concentrations of BaP diones in the atmosphere can correlate with solar irradiation, with higher levels detected during the day, suggesting a photochemical formation process. acs.org This makes this compound and other diones valuable for monitoring the atmospheric processing of PAHs.

From a biochemical and toxicological standpoint, this compound is of high interest due to its biological activity. Research has indicated that BaP diones, including the 6,12-dione, are capable of inducing cellular damage. nih.gov This damage can occur through the production of reactive oxygen species (ROS), which leads to oxidative stress and can harm cellular components like DNA. nih.govfrontiersin.org The generation of these DNA-reactive metabolites has been implicated in the causation of infertility and cancer. nih.gov

Furthermore, metabolites of BaP, such as the 3,6- and 6,12-diones, have been linked to cardiovascular toxicity by increasing plasma ROS levels and the expression of inflammatory proteins. frontiersin.org Studies on various animal models and human cell lines have identified this compound as a metabolite in different tissues, including the gastrointestinal tract and liver, highlighting its systemic relevance following BaP exposure. nih.gov The ability to detect and quantify this compound and other metabolites is crucial for understanding the mechanisms of BaP-induced toxicity and for assessing the risk associated with PAH exposure. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C₂₀H₁₀O₂ |

| Molecular Weight | 282.292 g/mol |

| Synonyms | benzo[b]pyrene-6,12-dione, Benzo[def]chrysene-6,12-dione |

| Appearance | Neat |

| Data sourced from available chemical databases. cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

benzo[b]pyrene-6,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O2/c21-17-10-16-12-5-1-2-6-13(12)20(22)15-9-8-11-4-3-7-14(17)18(11)19(15)16/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJQJGAVYCLWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=O)C4=CC=CC5=C4C3=C(C2=O)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20952916 | |

| Record name | Benzo[pqr]tetraphene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3067-12-7, 64133-80-8 | |

| Record name | Benzo[a]pyrene-6,12-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3067-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-6,12-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003067127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene-6,12-dione, radical ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064133808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[pqr]tetraphene-6,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20952916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-6,12-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWW9F0H8TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms of Benzo a Pyrene 6,12 Dione

Oxidative Pathways of Benzo[a]pyrene (B130552) Transformation to Benzo(a)pyrene-6,12-dione

The transformation of benzo[a]pyrene (BaP) into its dione (B5365651) derivatives, including this compound, is primarily driven by oxidative processes. These pathways can be initiated by chemical, photochemical, or enzymatic means, each leading to the formation of reactive intermediates that are precursors to the final dione products. cdnsciencepub.comtandfonline.com

One-Electron Oxidation Processes

One-electron oxidation is a key mechanism in the formation of benzo[a]pyrene diones. cdnsciencepub.com This process involves the removal of a single electron from the benzo[a]pyrene molecule, generating a highly reactive radical cation. nih.govoup.com This radical cation is a critical intermediate that can react with various nucleophiles, such as water or superoxide (B77818), to form the diones. cdnsciencepub.com The initial one-electron oxidation can be catalyzed by enzymes like cytochromes P450 or peroxidases, or through chemical means. nih.gov

Studies using tris(p-bromophenyl)aminium hexachloroantimonate to generate the benzo[a]pyrene radical cation have shown that subsequent quenching with water or superoxide leads to a mixture of diones. cdnsciencepub.com The reaction of the radical cation with water is thought to proceed through the formation of 6-hydroxybenzo[a]pyrene (B1212588), which is then further oxidized to a mixture of quinones. cdnsciencepub.com Interestingly, the product distribution from the one-electron oxidation of BaP followed by quenching with water is nearly identical to that from the enzymatic oxidation of 6-hydroxybenzo[a]pyrene by rat liver homogenates. cdnsciencepub.com This suggests a common pathway involving the 6-hydroxy intermediate.

The reaction of the benzo[a]pyrene radical cation perchlorate (B79767) with water has been shown to produce a mixture of benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. tandfonline.com This further confirms that the radical cation is a direct precursor to these quinones. tandfonline.com The distribution of products from one-electron oxidation differs significantly from that of photooxidation, indicating fundamentally different mechanisms for quinone formation in the two processes. cdnsciencepub.com

Photooxidation and Singlet Oxygen Involvement

Photooxidation is a major degradation pathway for benzo[a]pyrene in the environment, particularly when adsorbed on particulate matter or in aqueous solutions exposed to sunlight. dss.go.thnih.gov This process often involves singlet oxygen (¹O₂), a highly reactive form of oxygen. cdnsciencepub.comnih.gov The formation of benzo[a]pyrene diones, including the 6,12-dione isomer, is a principal outcome of these photochemical reactions. dss.go.thnih.govacs.org

Direct photooxidation occurs when benzo[a]pyrene absorbs light energy, leading to the formation of an excited state that can react with molecular oxygen. cdnsciencepub.comresearchgate.net Both the first excited singlet state and the triplet state of benzo[a]pyrene are energetically capable of transferring energy to ground-state oxygen to form singlet oxygen. cdnsciencepub.com Studies have shown that the direct photooxidation of benzo[a]pyrene yields a product distribution very similar to that of photosensitized oxygenation, strongly suggesting the involvement of singlet oxygen in the direct photoxidation process. cdnsciencepub.comresearchgate.net Evidence for this includes the quenching of the reaction by known singlet oxygen quenchers. cdnsciencepub.com The photolysis of BaP in aqueous solution yields 1,6-, 3,6-, and 6,12-B[a]P-quinones. nih.gov

In photosensitized oxygenation, a substance other than benzo[a]pyrene absorbs light and transfers the energy to oxygen, generating singlet oxygen, which then reacts with the BaP. cdnsciencepub.com This process has been studied using sensitizers like tetraphenylporphyrin (B126558) (TPP). cdnsciencepub.com The product distribution from TPP-sensitized photooxidation of BaP is remarkably similar to that from direct photooxidation, with the 6,12-dione being a predominant product. cdnsciencepub.com A major, previously unreported product, a 6-seco derivative, was also identified in singlet oxygen reactions, suggesting a possible mechanism for quinone formation through this intermediate. cdnsciencepub.com The reaction of BaP with singlet oxygen is considered a key transformation pathway in the water environment. researchgate.net

Natural porphyrins, such as chlorophyll (B73375) and hematin, can act as photosensitizers, accelerating the phototransformation of benzo[a]pyrene in water under solar irradiation. researchgate.netacs.orgnih.gov These porphyrins absorb light and generate singlet oxygen, which then oxidizes BaP to its quinone derivatives. acs.orgresearchgate.net The main products identified from these reactions are benzo[a]pyrene-1,6-dione, benzo[a]pyrene-3,6-dione, and benzo[a]pyrene-6,12-dione. acs.orgnih.govx-mol.com

The efficiency of this phototransformation is related to the chemical stability of the porphyrin; porphyrins with lower stability tend to show higher transformation efficiencies for BaP. acs.orgresearchgate.netnih.gov A significant positive correlation has been observed between the rate of BaP transformation and the production of singlet oxygen, highlighting the central role of ¹O₂ in this catalytic process. acs.orgresearchgate.netnih.gov For instance, chlorophyll in dead algal cells has been shown to generate high levels of singlet oxygen, catalyzing the photo-oxidation of BaP to quinones. researchgate.net

| Porphyrin | Key Finding | Primary Products | Reference |

|---|---|---|---|

| Chlorophyll a | Lower stability porphyrins lead to higher BaP transformation rates. Can remove 97.75% of BaP after 4 days of light exposure. | BaP-1,6-dione, BaP-3,6-dione, BaP-6,12-dione | acs.orgresearchgate.netnih.gov |

| Sodium Copper Chlorophyllin | Act as photosensitizers, generating singlet oxygen to transform BaP into quinones. | researchgate.netacs.orgnih.gov | |

| Hematin | |||

| Cobalamin | |||

| Pheophorbide a |

Photosensitized Oxygenation Dynamics

Enzymatic Oxidation Reactions

Enzymatic reactions in biological systems are another significant pathway for the formation of this compound. tandfonline.com Key enzymes involved in this biotransformation include cytochrome P450 (CYP) isozymes and various peroxidases. tandfonline.comnih.gov

Cytochrome P450 enzymes can oxidize benzo[a]pyrene to phenolic metabolites, which can then be further oxidized to quinones. plos.org High-pressure liquid chromatography has been used to separate various BaP metabolites formed by microsomal enzymes, including three quinones: benzo(a)pyrene-1,6-dione, -3,6-dione, and -6,12-dione. aacrjournals.org

Peroxidases, such as horseradish peroxidase (HRP), prostaglandin (B15479496) H synthase (PHS), and lactoperoxidase, are also known to convert BaP into a mixture of its 1,6-, 3,6-, and 6,12-dione derivatives. tandfonline.comnih.gov This conversion is believed to proceed via a one-electron oxidation mechanism, where the enzyme catalyzes the formation of the BaP radical cation, which then leads to the quinones. nih.gov The only metabolites formed when BaP is acted upon by HRP or PHS are the three diones. nih.gov Similarly, fungal laccases, in the presence of a mediator like ABTS, can oxidize BaP to a mixture of these diones. asm.org These enzymatic pathways highlight a biological route to the formation of this compound that complements chemical and photochemical processes. asm.orgnih.gov

| Oxidation Method | Catalyst/Conditions | Major Products | Reference |

|---|---|---|---|

| One-Electron Oxidation | Tris(p-bromophenyl)aminium hexachloroantimonate / H₂O quench | Mixture of BaP diones (1,6-, 3,6-, 6,12-) | cdnsciencepub.com |

| Direct Photooxidation | UV light / O₂ | BaP-6,12-dione, 6-seco derivative, other diones | cdnsciencepub.comnih.gov |

| Photosensitized Oxygenation | TPP / Light / O₂ | Similar to direct photooxidation | cdnsciencepub.com |

| Porphyrin-sensitized Photooxidation | Chlorophyll a, Hematin, etc. / Solar irradiation | BaP-1,6-dione, BaP-3,6-dione, BaP-6,12-dione | acs.orgnih.gov |

| Enzymatic Oxidation (Peroxidase) | Horseradish Peroxidase (HRP) | BaP-1,6-dione (~40%), BaP-3,6-dione (~40%), BaP-6,12-dione (~20%) | nih.gov |

| Lactoperoxidase | Mixture of BaP-1,6-dione, BaP-3,6-dione, BaP-6,12-dione | tandfonline.com | |

| Enzymatic Oxidation (Fungal) | Laccase / ABTS | Mixture of BaP-1,6-dione, BaP-3,6-dione, BaP-6,12-dione | asm.org |

Peroxidase-Mediated Formation (e.g., Horseradish Peroxidase, Prostaglandin H synthase)

Peroxidases, such as horseradish peroxidase (HRP) and prostaglandin H synthase (PHS), are known to catalyze one-electron oxidations and are significant in the formation of B[a]P quinones. nih.govsav.sk Studies have demonstrated that the only metabolites formed when B[a]P is treated with either HRP or PHS are the quinones: B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. nih.govsav.sk

In experiments with HRP, the enzyme metabolized B[a]P and its derivative 6-fluorobenzo[a]pyrene (6-FBP) to the same extent, yielding a consistent proportion of each dione. nih.gov Specifically, the reaction produced approximately 40% each of B[a]P-1,6-dione and B[a]P-3,6-dione, and 20% of B[a]P-6,12-dione. nih.gov PHS also exclusively formed these three quinones from B[a]P. nih.gov The formation of these quinones through peroxidase-mediated reactions suggests a pathway that is distinct from those involving cytochrome P450 and may be relevant in tissues with high peroxidase activity. sav.sknih.gov

| Enzyme | Substrate | Product(s) | Proportion of Products |

| Horseradish Peroxidase (HRP) | Benzo[a]pyrene (B[a]P) | B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione | ~40% B[a]P-1,6-dione, ~40% B[a]P-3,6-dione, ~20% B[a]P-6,12-dione nih.gov |

| Prostaglandin H Synthase (PHS) | Benzo[a]pyrene (B[a]P) | B[a]P-1,6-dione, B[a]P-3,6-dione, B[a]P-6,12-dione | Relative proportions vary compared to HRP nih.gov |

Cytochrome P450 and Epoxide Hydrolase Contributions

The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, play a crucial role in the metabolic activation of B[a]P. oup.comfrontiersin.orgnih.gov This activation can lead to the formation of various metabolites, including phenols, dihydrodiols, and quinones. oup.comaacrjournals.org The typical activation process involves a three-step reaction catalyzed by CYP enzymes and epoxide hydrolase (EH) to form benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE). frontiersin.orgnih.gov However, this pathway also contributes to the formation of B[a]P-diones. oup.com

CYP enzymes oxidize B[a]P to arene oxides, which can then be hydrated by microsomal epoxide hydrolase to form dihydrodiols. nih.gov Alternatively, these intermediates can lead to the production of quinones. oup.com Studies using recombinant human CYP1A1 variants have shown that these enzymes directly contribute to the production of B[a]P quinones. oup.com For instance, the wild-type CYP1A1.1 enzyme was found to have the highest activity in total B[a]P metabolism, with quinone production being a significant portion of the metabolites formed. oup.com The presence of epoxide hydrolase can influence the profile of metabolites, but quinone formation remains a consistent outcome of CYP-mediated B[a]P metabolism. oup.comkcl.ac.uk

| Enzyme System | Key Enzymes | Role in B[a]P-6,12-dione Formation |

| Cytochrome P450 System | CYP1A1, CYP1B1 oup.comfrontiersin.org | Catalyze the initial oxidation of B[a]P, leading to intermediates that can form quinones. oup.com |

| Epoxide Hydrolase (EH) | Microsomal EH | Hydrates arene oxide intermediates to dihydrodiols, influencing the overall metabolic pathway that also produces diones. nih.govkcl.ac.uk |

Formation from 6-Hydroxybenzo[a]pyrene

6-Hydroxybenzo[a]pyrene (6-OH-B[a]P) is a key intermediate that readily autooxidizes to form a mixture of B[a]P-diones. nih.gov This autooxidation process yields B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. nih.gov The enzymatic oxidation of 6-OH-B[a]P by rat liver homogenates has also been reported to produce a mixture of these three diones. cdnsciencepub.com This suggests that the formation of 6-OH-B[a]P is a critical step leading to the production of B[a]P-6,12-dione and its isomers.

Radical Intermediates and Reaction Pathways

The formation of this compound is intricately linked to the generation of various radical intermediates. These highly reactive species are central to several of the proposed reaction pathways.

Radical Cation Intermediacy

There is substantial evidence indicating that the metabolic formation of B[a]P quinones proceeds through an initial one-electron oxidation of B[a]P to its radical cation. nih.govcapes.gov.br This mechanism is supported by studies using 6-fluorobenzo[a]pyrene (6-FBP), where the displacement of the fluoro substituent during metabolism to form B[a]P quinones is consistent with the formation of a 6-FBP radical cation intermediate. nih.govnih.gov

The B[a]P radical cation is a reactive electrophilic species. nih.gov It can undergo further reactions, including hydroxylation and air oxidation, to yield the stable B[a]P-1,6-dione, B[a]P-3,6-dione, and B[a]P-6,12-dione. nih.govtandfonline.comnih.gov The localization of charge in the B[a]P radical cation is primarily at the C-6 position, which explains the subsequent formation of these quinones. nih.gov This one-electron oxidation pathway is catalyzed by both cytochrome P450 and peroxidases like HRP and PHS. nih.govnih.gov

Superoxide and Hydroxyl Radical Involvement

The formation of B[a]P-diones is associated with the generation of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (OH·). nih.govnih.gov These ROS are produced during the redox cycling of B[a]P quinones. nih.gov B[a]P-diones can be reduced to the corresponding benzo[a]pyrene diols (hydroquinones). nih.govnih.gov These diols are highly unstable in the presence of air and rapidly autooxidize back to the diones. nih.govnih.gov This process of autooxidation generates substantial amounts of hydrogen peroxide, with superoxide and hydroxyl radicals likely formed as transient intermediates. nih.gov The formation of quinones from the B[a]P radical cation may also involve superoxide, which could act as a nucleophile trapping the radical cation at the C-6 position. cdnsciencepub.com

Environmental Conditions Influencing this compound Formation

The formation of this compound in the environment is a direct consequence of the degradation of its parent compound, Benzo[a]pyrene (B[a]P). acs.orgdss.go.th B[a]P, a widely recognized polycyclic aromatic hydrocarbon (PAH) originating from incomplete combustion processes, undergoes transformation under various atmospheric conditions. dss.go.thtandfonline.com The presence of atmospheric oxidants and the influence of solar radiation are key factors driving the conversion of B[a]P into its quinone derivatives, including this compound. acs.orgtandfonline.com

This compound, along with its isomers Benzo(a)pyrene-1,6-dione and Benzo(a)pyrene-3,6-dione, are recognized as the primary products of the oxidative degradation of B[a]P in the atmosphere. acs.orgdss.go.thcapes.gov.br This transformation occurs when B[a]P, often adsorbed on particulate matter, is exposed to a variety of gaseous pollutants prevalent in the troposphere. dss.go.th The degradation can proceed through heterogeneous processes involving oxidants such as ozone (O₃), hydroxyl radicals (•OH), and nitrogen oxides. dss.go.thtandfonline.com

The reaction with ozone, known as ozonolysis, is a significant pathway for the atmospheric degradation of B[a]P. tandfonline.compnas.org Studies simulating atmospheric conditions have shown that the ozonolysis of B[a]P deposited on surfaces like glass fiber filters or soot results in the formation of quinones as the main reaction products. tandfonline.comtandfonline.com The kinetics of B[a]P ozonolysis can be complex; an initial rapid decay of B[a]P is often followed by a slower degradation rate. This is thought to be due to the formation of a viscous crust of oxidation products on the surface of aerosol particles, which can shield the underlying B[a]P from further reaction with ozone. pnas.org

Theoretical studies using density functional theory have further elucidated the degradation mechanisms. The reaction can be initiated by hydroxyl radicals (•OH) or singlet oxygen (¹O₂), leading to a cascade of reactions that ultimately form various B[a]P-quinones, including this compound. acs.orgnih.gov For instance, the degradation initiated by ¹O₂ involves several steps, including the formation of a BaP-6-OOH intermediate, which then decomposes to form radicals that lead to the final quinone products. acs.org

Research conducted in Munich, Germany, on air particulate matter confirmed the presence of B[a]P diones as the main oxidative degradation products of B[a]P under real-world atmospheric conditions. acs.orgdss.go.th The concentrations of these diones were found to be influenced by photochemical conditions rather than the concentration of B[a]P itself. acs.orgdss.go.th

Solar irradiation is a critical factor governing the formation of this compound. acs.orgdss.go.th The photochemical degradation, or photolysis, of B[a]P is a major pathway for its transformation in the environment. wjpmr.comresearchgate.net This process can occur through direct photooxidation, where B[a]P absorbs light and reacts with oxygen, or through photosensitized reactions. cdnsciencepub.com The direct photooxidation of B[a]P is believed to proceed via singlet oxygen (¹O₂), a highly reactive form of oxygen. cdnsciencepub.com

Studies have demonstrated a clear correlation between solar irradiation and the atmospheric concentrations of B[a]P diones. acs.orgdss.go.th For example, analysis of air particulate matter samples showed that concentrations of B[a]P diones were higher in filters collected during the daytime compared to those collected at night. acs.orgdss.go.th This suggests that photochemical reactions driven by sunlight significantly contribute to the formation of these compounds. Total B[a]P dione concentrations in these studies ranged from 8 to 605 pg m⁻³. acs.orgcapes.gov.br

The product distribution of B[a]P oxidation is notably different under photooxidation conditions compared to other oxidation mechanisms. Direct photooxidation and photosensitized oxygenation of B[a]P yield this compound as a major product. cdnsciencepub.com In contrast, one-electron oxidation processes, such as those catalyzed by certain enzymes or electrochemical methods, tend to produce Benzo(a)pyrene-1,6-dione and Benzo(a)pyrene-3,6-dione as the predominant isomers. cdnsciencepub.comnih.gov

Atmospheric Concentrations of Benzo[a]pyrene Diones

Concentrations of B[a]P dione isomers measured in air particulate matter in Munich, Germany, during a sampling period in February 1997. The data illustrates the consistent ratio between the isomers found in an urban atmosphere.

| Compound | Approximate Ratio | Concentration Range for Single Components (pg m⁻³) | Total Dione Concentration Range (pg m⁻³) |

|---|---|---|---|

| B[a]P-1,6-dione | 1 | 5 - 334 | 43 - 605 |

| B[a]P-3,6-dione | 0.8 | ||

| B[a]P-6,12-dione | 0.5 |

Data sourced from Environmental Science & Technology. dss.go.th

Relative Yields of Benzo[a]pyrene Diones from Different Oxidation Mechanisms

This table compares the relative percentages of B[a]P dione isomers produced through different oxidative processes, highlighting the influence of the reaction mechanism on the product distribution.

| Oxidation Mechanism | B[a]P-1,6-dione (%) | B[a]P-3,6-dione (%) | B[a]P-6,12-dione (%) | Reference |

|---|---|---|---|---|

| One-electron oxidation (Cerium(IV) ammonium (B1175870) nitrate) | 45 | 41 | 14 | cdnsciencepub.com |

| Direct Photooxidation | Predominantly B[a]P-6,12-dione and a seco product | Major Product | cdnsciencepub.com | |

| HRP-catalyzed metabolism | ~40 | ~40 | ~20 | nih.gov |

| PHS-catalyzed metabolism of B[a]P | - | 30 | 33 | nih.gov |

HRP: Horseradish Peroxidase; PHS: Prostaglandin H Synthase. Data compiled from multiple research sources. cdnsciencepub.comnih.gov

Environmental Dynamics and Degradation of Benzo a Pyrene 6,12 Dione

Occurrence and Distribution in Environmental Compartments

The formation and distribution of benzo(a)pyrene-6,12-dione in the environment are primarily linked to the atmospheric oxidation of its parent compound, benzo(a)pyrene, which is adsorbed on particulate matter.

Concentrations in Atmospheric Particulate Matter

This compound is regularly detected in atmospheric particulate matter as a product of the oxidative degradation of benzo(a)pyrene. dss.go.thacs.org Its concentration can vary significantly depending on geographical location, seasonal conditions, and the level of solar irradiation.

A study conducted in Munich, Germany, investigated the concentrations of benzo(a)pyrene diones (including the 1,6-, 3,6-, and 6,12-isomers) in air particulate matter. dss.go.th The total concentrations of these diones were found to range from 8 to 605 picograms per cubic meter (pg/m³). dss.go.thacs.org The study highlighted a clear correlation between dione (B5365651) concentrations and solar irradiation, with higher levels observed during the daytime compared to nighttime. dss.go.thacs.org This suggests that photochemical processes are a major driver of their formation. dss.go.thacs.org

Another study in Flanders, Belgium, provided specific concentration data for several oxy-PAHs, including this compound. The concentrations of individual oxy-PAHs were generally in the low pg/m³ to nanogram per cubic meter (ng/m³) range. researchgate.net The data from this study, which analyzed PM10 samples from various urban and rural locations, offers a snapshot of the atmospheric abundance of this compound. researchgate.netresearchgate.net

Table 1: Atmospheric Concentrations of this compound

| Location | Concentration Range (pg/m³) | Notes | Reference |

|---|---|---|---|

| Munich, Germany | 8 - 605 (total for 3 dione isomers) | Concentrations correlated with solar irradiation; higher during the day. | dss.go.thacs.org |

| Flanders, Belgium | Median below 50 | Part of a broader analysis of 11 oxy-PAHs in PM10. | researchgate.net |

Implications for Environmental Analysis and Sampling

The physicochemical properties of this compound present specific challenges and considerations for its environmental analysis. Due to its low volatility, indicated by a high melting point of 315°C with subsequent decomposition, traditional analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are not ideal. dss.go.th These methods can suffer from poor detection limits for such compounds. dss.go.th

Consequently, more sensitive and suitable techniques have been developed and employed. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with Atmospheric Pressure Chemical Ionization (APCI), has proven to be a much more effective method. dss.go.thacs.org The application of APCI/LC-MS can lower the detection limits by two to three orders of magnitude compared to GC-MS, allowing for quantification in the low picogram range. dss.go.th The development of methods using high-performance liquid chromatography with mass spectrometry (HPLC-MS) and ultra-performance liquid chromatography with mass spectrometry (UPLC-MS) has further improved the separation and sensitive detection of benzo(a)pyrene diones. researchgate.netnih.gov These advancements are crucial for accurately assessing the presence and concentration of this compound in environmental samples, where it often exists at trace levels. researchgate.net

Environmental Degradation Pathways of this compound

This compound is not only a product of benzo(a)pyrene degradation but is also subject to further environmental transformation through various abiotic and biotic processes.

Phototransformation in Aqueous Environments

Phototransformation is a key degradation pathway for benzo(a)pyrene in aquatic systems, and this process is a significant source of this compound. acs.orgnih.gov The photooxidation of benzo(a)pyrene can be accelerated by natural photosensitizers, such as porphyrins (e.g., chlorophyll (B73375) a and hematin), which are common in the water environment. nih.gov

The mechanism primarily involves the photocatalytic generation of singlet oxygen (¹O₂). acs.orgnih.gov Porphyrins absorb solar irradiation and transfer the energy to molecular oxygen, creating highly reactive singlet oxygen. This singlet oxygen then reacts with benzo(a)pyrene, leading to the formation of several oxidized products, with benzo(a)pyrene-1,6-dione, benzo(a)pyrene-3,6-dione, and this compound being identified as the main products. acs.orgnih.gov The efficiency of this transformation is correlated with the stability of the porphyrin photosensitizer and the concentration of generated singlet oxygen. nih.gov In addition to singlet oxygen, hydroxyl radicals (•OH) have also been implicated in the degradation process, which ultimately leads to the formation of these diones. acs.org

Microbial Biodegradation Mechanisms

Microorganisms, particularly bacteria, play a crucial role in the breakdown of polycyclic aromatic hydrocarbons (PAHs) in the environment. nih.govpjoes.com While the complete mineralization of the highly stable benzo(a)pyrene molecule is challenging, several bacterial strains have been shown to initiate its degradation, sometimes leading to the formation of diones as metabolic intermediates. nih.govpjoes.com

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes, which introduce two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. pjoes.com For benzo(a)pyrene, this can occur at different positions, such as the C-7,8 and C-9,10 bonds. nih.gov These dihydrodiols can then be further metabolized. While complete degradation pathways are complex and vary between species, the formation of diones represents one possible metabolic route.

Several studies have characterized the ability of various bacterial strains to degrade benzo(a)pyrene and have identified some of the resulting metabolites. While many studies focus on the initial dihydrodiol products, some have detected the formation of diones.

For instance, research on commensal bacteria from human skin found that strains like Micrococcus luteus and Bacillus licheniformis can metabolize benzo(a)pyrene, producing a range of oxidized products. nih.gov Notably, this compound was one of the metabolites detected, indicating a microbial pathway for its formation. nih.gov Another study investigating a consortium of three bacterial species (Bradyrhizobium japonicum, Micrococcus luteus, and Bacillus cereus) identified a dihydroxy-BaP isomer as a metabolite, which is a direct precursor to dione formation. mdpi.combiorxiv.org

Table 2: Summary of Bacterial Degradation Studies of Benzo(a)pyrene

| Bacterial Strain(s) | Key Findings | Identified Metabolites (including dione precursors/isomers) | Reference |

|---|---|---|---|

| Mycobacterium vanbaalenii PYR-1 | Capable of transforming benzo(a)pyrene to initial ring oxidation and cleavage products. | Benzo[a]pyrene (B130552) cis-7,8-dihydrodiol | nih.gov |

| Pseudomonas stutzeri P16, Bacillus cereus P21 | Transformed pyrene (B120774) (a related PAH) primarily to cis-4,5-dihydro-4,5-dihydroxypyrene. | Not specific to Benzo(a)pyrene, but demonstrates the metabolic pathway. | asm.org |

| Bradyrhizobium japonicum, Micrococcus luteus, Bacillus cereus (Consortium) | The consortium degraded almost 60% of BaP within 15 days. | Dihydroxy-BaP isomer, Methylated dihydrodiol-BaP isomer | mdpi.combiorxiv.org |

| Commensal skin bacteria (e.g., Micrococcus luteus, Bacillus licheniformis) | Bacteria from human skin can metabolize benzo(a)pyrene. | B[a]P-1,6-dione, B[a]P-6,12-dione , B[a]P-7,8-dione, 3-OH-B[a]P | nih.gov |

Enzymatic Systems in Microbial Catabolism

The microbial catabolism of benzo(a)pyrene (B(a)P), a high-molecular-weight polycyclic aromatic hydrocarbon (PAH), is a complex process mediated by various enzymatic systems that can lead to the formation of this compound. Microorganisms employ powerful oxidative enzymes, primarily monooxygenases and dioxygenases, to initiate the breakdown of the stable aromatic ring structure of B(a)P. researchgate.net

Cytochrome P450 monooxygenases (CYPs) are a key class of enzymes involved in the initial oxidation of B(a)P in both fungi and bacteria. asm.org In fungi, for instance, CYPs transform B(a)P into reactive intermediates as part of a detoxification process. asm.org Similarly, certain bacteria utilize CYP-dependent pathways. Studies on commensal bacteria from human skin have identified specific strains capable of metabolizing B(a)P into various dione products. For example, Micrococcus luteus 1B produces both B(a)P-7,8-dione and B(a)P-6,12-dione as dominant metabolites. nih.gov The metabolite patterns differ even among closely related organisms, indicating the use of distinct degradation pathways. nih.gov

Another critical group of enzymes is dioxygenases, which incorporate both atoms of molecular oxygen into the aromatic nucleus. This action destabilizes the ring and facilitates further degradation. The degradation pathways can be diverse; one pathway involves enzymatic action on the carbon atoms 11 and 12 of B(a)P, leading to the formation of benzo[a]anthracene, which is subsequently oxidized. mdpi.com Another pathway can result in the production of B(a)P-4,5-dione. mdpi.com While the 6,12-dione is a known metabolite, the specific enzymatic action leading to its formation is part of a broader metabolic network. For instance, the environmental isolate Mycobacterium vanbaalenii PYR-1 is known to produce B(a)P-1,6-dione, highlighting the variety of quinone products generated by microbial enzymes. nih.gov

Table 1: Microbial Species and Associated Benzo(a)pyrene Dione Metabolites

| Microbial Species | Enzyme System Implicated | Key Dione Metabolites Identified | Reference |

|---|---|---|---|

| Micrococcus luteus 1B | Monooxygenases | Benzo(a)pyrene-7,8-dione, this compound | nih.gov |

| Aspergillus species | Cytochrome P450 Monooxygenases (CYPs) | Benzo(a)pyrene-3,6-dione | asm.org |

| Mycobacterium vanbaalenii PYR-1 | Monooxygenases/Dioxygenases | Benzo(a)pyrene-1,6-dione | nih.gov |

| Pantoea dispersa MSC14 | Dioxygenases/Monooxygenases | Benzo(a)pyrene-4,5-dione | mdpi.com |

Biostimulation Strategies for Enhanced Degradation

Biostimulation, the addition of nutrients or other compounds to stimulate the activity of indigenous microorganisms, is an effective strategy for enhancing the degradation of recalcitrant compounds like B(a)P and its metabolites. mdpi.com By providing growth-limiting nutrients or co-substrates, these strategies can accelerate microbial growth, shorten remediation times, and increase the efficiency of pollutant removal. researchgate.netmdpi.com

A notable example is the use of sodium gluconate to enhance B(a)P degradation by the bacterium Pantoea dispersa MSC14. The addition of sodium gluconate at a concentration of 4 g/L stimulated the bacterium to degrade 54.85% of the initial B(a)P within just 16 hours, a significant increase from the 24.41% degraded over 4 days without the stimulant. mdpi.comnih.govresearchgate.net The mechanisms for this enhancement are multifaceted. Sodium gluconate promotes the secretion of biosurfactants, which increases the emulsification and solubilization of hydrophobic compounds like B(a)P, thereby improving their bioavailability for microbial uptake and degradation. nih.govresearchgate.net Transcriptome analysis revealed that the addition of the biostimulant upregulated genes involved in the phosphotransferase system (PTS) and central carbon metabolism pathways, such as glycolysis and the TCA cycle, providing the cells with more energy for the complex degradation process. mdpi.com

Table 2: Impact of Biostimulation on Benzo(a)pyrene Degradation

| Biostimulant | Microorganism/System | Concentration | Effect on B(a)P Degradation | Reference |

|---|---|---|---|---|

| Sodium Gluconate | Pantoea dispersa MSC14 | 4 g/L | 54.85% degradation in 16 hours | nih.gov, researchgate.net, mdpi.com |

| No Stimulant | Pantoea dispersa MSC14 | N/A | 24.41% degradation in 4 days | nih.gov, researchgate.net, mdpi.com |

| Plant Oils | Bacterial Consortium | Not Specified | Increased degradation from 36.9% to 54.7% | mdpi.com |

| Glucose | Bjerkandera sp. BOS5 | 10–23 g/L | Achieved maximum degradation rates for various PAHs | mdpi.com |

Atmospheric Transport and Degradation Correlation with Environmental Factors

This compound is a significant product of the atmospheric degradation of particle-adsorbed B(a)P. dss.go.thcapes.gov.br The formation and fate of this dione in the atmosphere are strongly influenced by environmental factors, particularly solar irradiation and the presence of chemical oxidants like ozone. dss.go.thrsc.org

Studies measuring B(a)P diones (including the 1,6-, 3,6-, and 6,12-isomers) in urban air particulate matter have found a clear correlation between their concentrations and solar irradiation. dss.go.thcapes.gov.bracs.org Concentrations of B(a)P diones were significantly higher on filters collecting daytime air samples compared to those collecting nighttime samples. dss.go.thacs.org This suggests that photochemical processes are a primary driver for the conversion of B(a)P to its dione derivatives. Total B(a)P dione concentrations in an urban environment were found to range from 8 to 605 pg/m³. dss.go.thcapes.gov.bracs.org

Atmospheric transport also plays a crucial role in the distribution of these compounds. In one study, lower concentrations of B(a)P diones were observed at a site with higher traffic contributions compared to a more remote urban background site. dss.go.thacs.org This finding suggests that once formed, the diones are subject to atmospheric transport away from primary emission sources. The formation of the diones is not directly dependent on the concentration of the parent B(a)P but rather on the prevailing photochemical conditions. dss.go.thcapes.gov.bracs.org

Furthermore, global atmospheric models indicate that the degradation, persistence, and transport potential of B(a)P and its products are highly sensitive to temperature and relative humidity. copernicus.org These factors influence the physical state of the particles to which the compounds are adsorbed and the kinetics of the heterogeneous oxidation reactions. copernicus.org The reaction with ozone is a key degradation pathway, and its rate can limit the atmospheric lifetime and long-range transport potential of B(a)P, consequently affecting the formation and distribution of its dione products. copernicus.org

Table 3: Correlation of Environmental Factors with Atmospheric B(a)P Dione Concentrations

| Environmental Factor | Observation/Correlation | Implication | Reference |

|---|---|---|---|

| Solar Irradiation | Positive correlation; concentrations higher during daytime. | Photochemical reactions are a major formation pathway. | dss.go.th, acs.org, capes.gov.br |

| Atmospheric Transport | Lower concentrations at high-traffic sites compared to background sites. | Diones are transported away from primary B(a)P sources. | dss.go.th, acs.org |

| Temperature & Humidity | Affects particle phase state and reaction kinetics. | Influences the overall atmospheric lifetime and distribution. | copernicus.org |

| Ozone | Key oxidant in heterogeneous reactions. | Limits atmospheric lifetime of B(a)P, influencing dione formation. | dss.go.th, copernicus.org |

Analytical Methodologies for Benzo a Pyrene 6,12 Dione

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating Benzo(a)pyrene-6,12-dione from other related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed, each with distinct advantages and challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of BaP metabolites, including this compound. nih.gov It offers robust separation of these compounds from complex sample mixtures. nih.govnih.gov The selection of stationary phase, mobile phase composition, and detector is crucial for achieving the desired resolution and sensitivity. Reversed-phase columns, such as C18, are commonly utilized for the separation of BaP diones. nih.govoup.com

A significant challenge in detecting BaP-diones, including the 6,12-isomer, is that they are not naturally fluorescent, which limits the sensitivity of standard fluorescence detectors. nih.gov To overcome this, a novel and sensitive HPLC method involves the use of a post-column zinc reducer. nih.gov This in-line reactor converts the non-fluorescent BaP-diones into their highly fluorescent hydroquinone (B1673460) counterparts. nih.govnih.gov This enhances detection sensitivity by more than two orders of magnitude compared to traditional UV detection. nih.gov This method avoids time-consuming pre-column derivatization steps and has been successfully applied to study the kinetics of BaP-dione formation by recombinant human cytochrome P450 and epoxide hydrolase enzymes. nih.gov

The limits of detection (LOD) for BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione using this method were all below 1.0 nM with a 20-μL injection. nih.gov The method also provides a wide linear dynamic range for detection. nih.gov The reduction of quinones to hydroquinones is verified by UV spectrophotometry. nih.gov

Interactive Table: Comparison of Detection Limits

Ultraviolet (UV) detection is a more direct but less sensitive method for the analysis of this compound compared to enhanced fluorescence. nih.gov The analysis is often performed at a wavelength of 254 nm, where BaP and its metabolites exhibit absorbance. nih.govoup.com Studies have demonstrated the use of HPLC with UV detection to separate BaP metabolites, including diones, generated by microsomal enzymes. nih.govoup.com While UV detection can successfully identify peaks corresponding to BaP-diones, it suffers from higher background noise and lower specificity, especially in complex environmental or biological samples. dss.go.th For instance, one study identified a peak for BaP diones (1,6-, 3,6-, or 6,12-dione) using UV detection at 254 nm after separation on a C18 column. nih.gov Another analysis of BaP metabolism also used a UV detector set at 254 nm to monitor the separation of various metabolites, including the 6,12-dione. oup.com

The effective separation of this compound from its isomers, such as BaP-1,6-dione and BaP-3,6-dione, is a significant analytical challenge due to their structural similarity. tandfonline.comnih.gov The composition of the mobile phase is a critical parameter that must be optimized. tandfonline.com Most HPLC methods for BaP metabolites use a gradient program with a methanol/water or acetonitrile (B52724)/water mobile phase. nih.govnih.gov

One study found that while a methanol/water gradient did not achieve ideal separation of the three BaP dione (B5365651) isomers, switching the organic phase to acetonitrile resulted in near baseline separation. nih.gov This acetonitrile/water gradient, run on a UPLC system, not only separated BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione but also provided better stability for these labile compounds. nih.gov Optimization of mobile phase parameters, including the organic solvent concentration (e.g., acetonitrile), buffer concentration, and pH, is crucial for achieving the desired resolution in a reasonable time. tandfonline.com

Interactive Table: HPLC Mobile Phase Conditions for BaP Dione Separation

Ultraviolet (UV) Detection Strategies

Gas Chromatography (GC)

Gas chromatography is another technique used for the analysis of BaP derivatives. However, it presents significant challenges for polar and low-volatility compounds like this compound. researchgate.net The high melting point of BaP-6,12-dione (315 °C) contributes to its low volatility, leading to poor detection limits and a narrow dynamic range when analyzed by GC coupled with high-resolution mass spectrometry (GC-HRMS). researchgate.net Thermally unstable compounds may also decompose in the hot injector or on the column. researchgate.net

In some GC methods, quinones are converted to their more volatile dihydroxyl derivatives through a process called silylation before analysis. However, even with this derivatization, complete separation of all isomers can be difficult. One study reported that while four of six dihydroxyl derivatives were separated on an OV-1 column, the 6,12- and 7,10-isomers co-eluted as a single peak.

Mass Spectrometry (MS) Approaches

Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for the sensitive and selective determination of this compound.

LC-MS is particularly well-suited for analyzing BaP-diones, overcoming the volatility issues associated with GC. researchgate.net The use of atmospheric pressure chemical ionization (APCI) as the ion source (APCI/LC-MS) has been shown to provide detection limits for BaP-diones that are two to three orders of magnitude lower than those of GC-MS, reaching the low picogram range. researchgate.net This method has been successfully applied to determine the concentrations of BaP-1,6-dione, BaP-3,6-dione, and BaP-6,12-dione in air particulate matter. researchgate.net Analysis is often performed in single ion recording (SIR) mode, monitoring for the molecular ion at m/z 282. researchgate.net

Tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity. By operating in the multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions can be monitored, minimizing matrix interference. This approach has been validated for the determination of several oxygenated polycyclic aromatic hydrocarbons, including this compound, in particulate matter with quantification limits in the picogram per microliter range.

While GC-MS has limitations for diones, it can be used, especially after derivatization. GC-MS provides valuable structural information through electron impact (EI) spectra, although its sensitivity for these specific analytes is lower compared to LC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and preferred method for the determination of this compound. nih.gov This technique offers high sensitivity and selectivity, which is critical for analyzing complex samples. nih.gov

In a typical LC-MS/MS setup, the mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. nih.gov This approach allows for the specific detection of the target analyte by monitoring a specific precursor ion to product ion transition, thereby minimizing interferences from the sample matrix. nih.gov The limits of quantification for this compound using this method can reach the picogram per microliter range, with one study reporting a limit of quantification of approximately 0.1 pg/µL. nih.gov

A study analyzing particulate matter demonstrated the effectiveness of LC-MS/MS for quantifying various oxygenated polycyclic aromatic hydrocarbons, including this compound. nih.gov The method's applicability was confirmed by analyzing real-world samples, revealing seasonal variations in the concentrations of these compounds. nih.gov

Atmospheric Pressure Chemical Ionization Magnetic Sector Mass Spectrometry (APCI/LC-MS)

Atmospheric Pressure Chemical Ionization combined with Liquid Chromatography-Mass Spectrometry (APCI/LC-MS) has proven to be a highly effective method for the determination of Benzo(a)pyrene diones, including the 6,12-isomer, in environmental samples like air particulate matter. dss.go.thacs.orgcapes.gov.br This technique is particularly advantageous for compounds with low volatility, such as this compound, which has a high melting point of 315 °C and is prone to decomposition. dss.go.th

Compared to Gas Chromatography-Mass Spectrometry (GC-MS), APCI/LC-MS offers significantly lower detection limits, in the low picogram range, which is two to three orders of magnitude more sensitive. dss.go.th In one study, total Benzo(a)pyrene dione concentrations in air particulate matter were found to range from 8 to 605 pg/m³. dss.go.thacs.orgcapes.gov.br

The APCI interface typically utilizes a heated nebulizer probe and a corona discharge pin. dss.go.thnih.gov Optimized source and probe temperatures, along with specific voltages for the corona discharge, cone, and HV lens, are crucial for achieving high sensitivity. dss.go.thnih.gov Analysis is often performed in the single ion recording (SIR) mode, monitoring the characteristic ion at m/z 282 for this compound. dss.go.th

Accurate Mass Detection and Selectivity

The use of high-resolution mass spectrometry, such as a magnetic sector mass spectrometer, allows for selective and accurate mass detection of this compound. researchgate.net This capability is crucial for distinguishing the target analyte from other compounds with the same nominal mass in complex environmental samples. researchgate.net

An innovative analytical method was developed using high-performance liquid chromatography coupled with atmospheric pressure chemical ionization magnetic sector mass spectrometry (HPLC-APCI-HRMS) to determine trace concentrations of several oxygenated PAHs, including this compound, on airborne particulate matter. researchgate.netresearchgate.net The mass spectrometer was operated in multiple ion detection mode with a mass resolution of 12,000 (full width at half maximum), which enabled the selective detection of the characteristic ions of the oxy-PAHs. researchgate.net

Optimization of the vaporizer and capillary temperatures is critical for achieving low instrumental detection limits. For this compound and its isomers, low detection limits in the range of 7-9 pg were obtained. researchgate.net This high level of selectivity and sensitivity allows for the accurate quantification of this compound in real-world samples, with method limits of quantification in the picogram per cubic meter range. researchgate.net

| Parameter | Value | Reference |

| Mass Resolution | 12,000 (FWHM) | researchgate.net |

| Instrumental Detection Limit | 7-9 pg | researchgate.net |

| Method Limit of Quantification | 2-336 pg/m³ | researchgate.net |

Accelerated Mass Spectrometry (AMS) for Trace Analysis

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique capable of detecting zepto- and attomole levels of 14C-labeled compounds in biological samples. nih.govresearchgate.net This makes it ideal for pharmacokinetic and toxicokinetic studies of compounds like Benzo(a)pyrene following micro-dosing in humans, which minimizes risk. nih.govresearchgate.net

In a study involving human volunteers who received a micro-dose of [14C]-labeled Benzo(a)pyrene, UPLC-AMS was used to analyze plasma samples. nih.gov This approach allowed for the quantification of Benzo(a)pyrene and its metabolites, including the quinone isomers. nih.gov While a specific peak corresponding to the quinones was observed, the study could not definitively assign it to the 1,6-, 3,6-, or 6,12-quinone isomer at that time. nih.gov The results did, however, demonstrate extensive metabolism of Benzo(a)pyrene even at very low doses. nih.govresearchgate.net

The exquisite sensitivity of UPLC-AMS allows for the quantification of Benzo(a)pyrene metabolites from exposure levels that are significantly lower than the estimated daily exposure. researchgate.net This highlights the power of AMS in enhancing the accuracy of risk assessment for environmental carcinogens. researchgate.net

Spectroscopic Characterization

Spectroscopic methods provide detailed structural information and are invaluable for the unequivocal identification of this compound and for studying its electronic properties and reactive intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2-D COSY, Selective Nuclear Overhauser Enhancement)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of Benzo(a)pyrene diones. cdnsciencepub.com Techniques such as 2-D Correlation Spectroscopy (COSY) and selective Nuclear Overhauser Enhancement (nOe) have been employed to unequivocally assign all the proton chemical shifts for the 1,6-, 3,6-, and 6,12-isomers of Benzo(a)pyrene dione. cdnsciencepub.com

These advanced NMR techniques provide through-bond and through-space proton-proton correlations, respectively, which are essential for distinguishing between the different isomers. cdnsciencepub.com The structural assignments, which were previously based on less definitive methods like UV and mass spectrometry, were confirmed through these detailed NMR studies. cdnsciencepub.com

Electron Spin Resonance (ESR) Spectroscopy of Semiquinone Intermediates

Electron Spin Resonance (ESR) spectroscopy is a key technique for studying the paramagnetic species involved in the redox cycling of Benzo(a)pyrene diones. nih.gov The interconversion between Benzo(a)pyrenediols and Benzo(a)pyrenediones proceeds through one-electron steps, forming semiquinone radical intermediates. nih.gov

ESR spectroscopy can be used to monitor these semiquinone radicals, which are formed during the reduction of the diones or the oxidation of the diols, particularly at high pH. nih.gov It has been shown that these semiquinones can covalently bind to DNA. cdnsciencepub.com The generation of these radicals is linked to the production of reactive oxygen species, which are thought to contribute to the biological activity of Benzo(a)pyrene diones. nih.gov

Extraction and Sample Preparation Protocols

Effective extraction and sample preparation are critical steps to isolate this compound from complex sample matrices and minimize interferences prior to instrumental analysis.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting organic compounds from solid and semi-solid samples. PLE utilizes elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time.

For the analysis of oxygenated polycyclic aromatic hydrocarbons (oxy-PAHs), including benzo(a)pyrene-diones, PLE has been shown to be a robust method. researchgate.net In a comparative study, PLE using ethyl acetate (B1210297) as the extraction solvent demonstrated high recoveries for a range of oxy-PAHs from spiked quartz fiber filters, with recovery rates between 82% and 110%. researchgate.net Furthermore, when applied to real airborne particulate matter (PM10) samples, the recoveries remained high, ranging from 76% to 107%. researchgate.net Selective PLE methods have also been developed to simultaneously extract and fractionate PAHs and their oxygenated derivatives from soil by incorporating chromatographic materials like silica (B1680970) or Florisil into the extraction cell. scispace.com

Ultrasonic Extraction (USE)

Ultrasonic Extraction (USE) is another widely used method for the extraction of PAHs and their derivatives from environmental samples. This technique employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the sample matrix, enhancing the extraction of target analytes.

For the analysis of oxy-PAHs in airborne particulate matter, USE with ethyl acetate has been successfully applied. belspo.be To prevent the degradation of thermally labile oxy-PAHs, the extraction mixture is typically cooled with ice during the sonication process. belspo.be A comparison of USE and PLE for the extraction of oxy-PAHs from quartz fiber filters showed that both techniques yielded high recoveries, with USE achieving recoveries between 67% and 97% using ethyl acetate. researchgate.net The choice of solvent is critical in USE, with dichloromethane (B109758) being identified as an effective solvent for the extraction of a wide range of PAHs from air particles, providing good recovery rates. vjs.ac.vn

Considerations for Sample Recovery and Matrix Effects

Achieving high and reproducible recovery of this compound is essential for accurate quantification. The choice of extraction solvent and the grade of the solvent can significantly impact recovery rates. For instance, using HPLC grade ethyl acetate was found to be necessary for acceptable recovery of some BaP metabolites, and degassing the solvent with argon can further improve recoveries. nih.gov The extraction recovery for this compound has been reported to be in the range of 65.4 ± 21.3% to 92.4 ± 3.0% from biological samples. nih.gov

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a significant concern in mass spectrometry-based methods. These effects can lead to inaccurate quantification if not properly addressed. Studies have shown that for the analysis of oxy-PAHs in airborne particulate matter, significant matrix effects on the ionization process were not observed when using specific extraction and analytical methods. researchgate.net However, it is always crucial to evaluate potential matrix effects, which can be done by preparing calibration standards in a blank matrix extract to match the composition of the actual samples as closely as possible. up.pt

Synthesis and Utilization of Analytical Standards

The availability of high-purity analytical standards is a prerequisite for the accurate identification and quantification of this compound.

Preparation of Labeled Analogues (e.g., 13C-labeled) for Isotope Dilution

Isotope dilution mass spectrometry is a powerful analytical technique that provides high accuracy and precision by using isotopically labeled internal standards. The synthesis of stable isotope-labeled analogues of this compound, such as those labeled with Carbon-13 (¹³C), is crucial for this purpose.

Efficient synthetic routes have been developed for the preparation of ¹³C-labeled benzo(a)pyrene and its metabolites, including the diones. researchgate.netresearcher.life These labeled compounds are essential as internal standards in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of BaP metabolites in biological samples. researchgate.netacs.org The use of ¹³C-labeled standards allows for the correction of both extraction losses and matrix-induced signal variations, leading to more reliable and accurate quantitative results. unimi.it

Access and Application of Reference Standard Repositories

The accuracy and reliability of analytical methodologies for this compound hinge on the availability and proper use of certified reference materials. Reference standard repositories are crucial sources for these materials, providing well-characterized compounds that serve as benchmarks in analytical procedures.

Several organizations specialize in the synthesis, purification, and distribution of chemical carcinogens and their metabolites, including this compound, for research purposes. These repositories ensure that scientists have access to high-purity standards, which are essential for the validation of analytical methods and the quantification of the analyte in complex matrices.

Prominent repositories supplying these standards include the MRIGlobal Chemical Carcinogen Repository and the National Cancer Institute (NCI) Chemical Carcinogen Reference Standard Repository. mriglobal.orgmriglobal.org Commercial suppliers like LGC Standards also provide this compound, often marketed for specific applications such as environmental analysis. lgcstandards.comdiva-portal.org These organizations typically provide the reference material with a certificate of analysis or corresponding analytical data, detailing purity and characterization methods. mriglobal.orgmriglobal.org The MRIGlobal repository, for instance, notes that its most frequently purchased chemicals are supplied with current analysis and are intended for laboratory experimental use only. mriglobal.orgmriglobal.org

Table 1: Selected Repositories for this compound Reference Standards :---

| Repository/Supplier | Compound Designation | Provided Information/Context |

|---|---|---|

| MRIGlobal Chemical Carcinogen Repository | This compound | Provided with available analytical data and safety information for laboratory experimental use only. mriglobal.orgmriglobal.org |

| National Cancer Institute (NCI) Chemical Carcinogen Reference Standard Repository | This compound | Source for standards used in metabolic studies, such as the analysis of fish bile. |

| LGC Standards | Benzo[a]pyrene-6,12-quinone | Offered as a reference standard for environmental analysis and testing. lgcstandards.com |

The application of these reference standards is fundamental across various research fields. In environmental science and toxicology, they are indispensable for identifying and quantifying this compound in environmental samples and biological tissues. For example, reference standards were critical in developing methods to determine Benzo(a)pyrene dione concentrations in air particulate matter using Liquid Chromatography-Mass Spectrometry (LC-MS). acs.org

In metabolic studies, reference standards of this compound and related metabolites are used to confirm the identity of biotransformation products. Research on the metabolism of Benzo(a)pyrene by microsomal enzymes from rhesus monkey liver and lung utilized known reference standards to identify the separated metabolites, including Benzo(a)pyrene-1,6-dione, Benzo(a)pyrene-3,6-dione, and this compound, via High-Pressure Liquid Chromatography (HPLC). nih.gov Similarly, the development of an Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) method for analyzing Benzo(a)pyrene metabolites in fish bile relied on standards, including this compound, obtained from the NCI repository. These standards enabled the baseline separation and quantification of the various metabolites.

Table 2: Research Applications of this compound Reference Standards :---

| Study Focus | Analytical Method | Sample Matrix | Role of Reference Standard |

|---|---|---|---|

| Metabolism in Rhesus Monkeys | High-Pressure Liquid Chromatography (HPLC) | Liver and lung microsomes | Identification of metabolites, including this compound. nih.gov |

| **Metabolism in *Fundulus heteroclitus*** | Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS) | Fish bile | Development of a quantitative method and baseline separation of metabolites. |

| Degradation by Ozone | Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) | Ozonized Benzo(a)pyrene solution | Identification of degradation products, including this compound. nih.gov |

| Air Pollution Analysis | Liquid Chromatography-Mass Spectrometry (LC-MS) | Air particulate matter | Determination of Benzo(a)pyrene dione concentrations. acs.org |

Furthermore, studies investigating the degradation pathways of polycyclic aromatic hydrocarbons (PAHs) use these standards to confirm the identity of reaction products. In one such study, this compound was identified as a main degradation product of Benzo(a)pyrene's reaction with ozone with the help of reference substances. nih.gov The use of these standards is, therefore, a prerequisite for the accurate characterization of environmental and biological samples.

Molecular and Biochemical Interactions of Benzo a Pyrene 6,12 Dione

Reactive Oxygen Species (ROS) Generation and Cellular Oxidative Processes

A key feature of the biological activity of benzo(a)pyrene-6,12-dione is its ability to undergo redox cycling, a process that generates a continuous flux of reactive oxygen species (ROS). tandfonline.comnih.gov This leads to a state of oxidative stress within the cell, contributing to cellular damage. nih.gov

This compound is readily reduced by biological reducing agents like NADH and glutathione (B108866) to its corresponding hydroquinone (B1673460), benzo(a)pyrene-6,12-diol. tandfonline.comnih.gov This diol is highly unstable in the presence of air and rapidly auto-oxidizes back to the dione (B5365651) form. tandfonline.comnih.gov This oxidation-reduction cycle results in the substantial production of hydrogen peroxide. tandfonline.comnih.gov In fact, this process can link NADH and molecular oxygen in a continuous production of hydrogen peroxide, catalyzed by enzymes such as NADH dehydrogenase. tandfonline.comnih.gov This futile redox cycling depletes cellular reducing power while generating harmful ROS. tandfonline.com

The generation of ROS, including hydrogen peroxide, superoxide (B77818), and hydroxyl radicals, by the redox cycling of this compound is a primary driver of its cytotoxicity. nih.govnih.gov This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. researchgate.net The cytotoxic effects of benzo(a)pyrene diones, including the inhibition of cell growth and DNA synthesis, are significantly diminished under anaerobic conditions, highlighting the critical role of oxygen in their mechanism of action. nih.gov This supports the hypothesis that the cellular injury caused by these quinones is largely attributable to the reactive oxygen species and semiquinone radicals formed during their regenerative oxidation-reduction cycles. nih.govnih.gov

Mechanisms of Hydrogen Peroxide Production

Enzymatic Redox Cycling and Interconversions

This compound, a quinone metabolite of the environmental carcinogen benzo(a)pyrene, participates in reversible, univalent oxidation-reduction cycles. nih.gov These cycles also involve its corresponding diol (hydroquinone) form and intermediate semiquinone radicals. nih.gov

Substrate Activity for NADH Dehydrogenase

Benzo(a)pyrene diones, including the 6,12-dione isomer, function as electron-acceptor substrates for NADH dehydrogenase. nih.govnih.gov In conjunction with this respiratory enzyme, even catalytic amounts of these metabolites can act as cyclic oxidation-reduction couples. nih.govnih.gov This process links NADH and molecular oxygen, leading to the continuous production of hydrogen peroxide. nih.govnih.gov

Regenerative Oxidation-Reduction Cycles Involving Quinone and Hydroquinone Forms

This compound undergoes regenerative oxidation-reduction cycles involving its quinone and hydroquinone (diol) forms. nih.gov Under anaerobic conditions, it is readily reduced to its corresponding diol by mild biological reducing agents like NADH and glutathione. nih.govresearchgate.net The resulting benzo(a)pyrene diol is, in turn, very rapidly autooxidized back to the dione form when exposed to air. nih.govresearchgate.net This autooxidation process generates substantial amounts of hydrogen peroxide. nih.govresearchgate.net The biological activity of benzo(a)pyrene diones is thought to be linked to these regenerative cycles, with the resulting activated oxygen species and semiquinone radicals being responsible for cytotoxic effects. nih.gov

Kinetics of Quinone/Hydroquinone Interconversions

The interconversion between benzo(a)pyrene diol and benzo(a)pyrene dione proceeds through one-electron steps. nih.govresearchgate.net During these reactions, corresponding semiquinone radicals are formed as intermediates and have been detected by electron spin resonance spectroscopy when the reactions are conducted at a high pH. nih.govnih.gov The hydroquinones generated from benzo(a)pyrene-quinones rapidly undergo two autooxidation cycles, which produce radicals while regenerating the quinones. mdpi.com

Metabolite Identification in Biological Systems

Presence in Mammalian Subcellular Fractions (e.g., Rat Hepatic Microsomes, Human Ovarian Subcellular Fractions)

This compound has been identified as a metabolite in various mammalian subcellular fractions. In studies using rat hepatic microsomes enriched with cytochrome P450 1A1, one of the metabolites formed from benzo(a)pyrene was tentatively identified as a BaP dione, which could be the 1,6-, 3,6-, or 6,12-dione isomer. nih.govresearchgate.net

In human ovarian subcellular fractions (nuclear, cytosolic, mitochondrial, and microsomal), this compound was among the identified metabolites following incubation with benzo(a)pyrene. nih.gov The formation of this dione is significant due to its capacity to induce cellular damage through the production of reactive oxygen species. nih.gov Among the different fractions, microsomal metabolism of benzo(a)pyrene was found to be the highest. nih.gov

Table 1: Benzo(a)pyrene Metabolites Identified in Human Ovarian Subcellular Fractions

Metabolite Profiling in Aquatic Organisms (e.g., Ictalurid Catfish Bile)

Metabolite profiling in aquatic organisms has also revealed the presence of this compound. In a study comparing two species of Ictalurid catfish, benzo(a)pyrene-diones, including the 6,12-dione, were found to be predominant metabolites in the bile of both channel catfish and brown bullheads after exposure to benzo(a)pyrene. oup.comoup.com In channel catfish, the diones constituted 52–91% of the total metabolites. oup.com In brown bullheads, diones were also detected, making up 42–61% of the total metabolites. oup.com

Another study on the fish Fundulus heteroclitus also identified BaP-diones as predominant metabolites in the bile of exposed fish, where they existed mainly as glucuronic acid conjugates. researchgate.net

Table 2: Biliary Metabolites of Benzo(a)pyrene in Ictalurid Catfish

Table of Compounds

Formation Kinetics in Recombinant Enzyme Systems

The formation of this compound, a quinone metabolite of Benzo(a)pyrene (BaP), is catalyzed by various enzymes, primarily from the Cytochrome P450 (CYP) superfamily. Studies utilizing recombinant enzyme systems have been instrumental in elucidating the kinetics of this metabolic conversion.

Further studies have compared the catalytic efficiencies of different enzymes in metabolizing BaP derivatives. While much focus is on the formation of diol epoxides, the generation of quinones is a recognized metabolic route. acs.org The kinetics of BaP-dione formation have also been studied by incubating BaP with recombinant human cytochrome P450 and epoxide hydrolase, demonstrating the utility of these systems for kinetic analysis. nih.gov

The table below summarizes the formation rates of total BaP-quinones by different recombinant human CYP1A1 variants.

| Enzyme Variant | Condition | Total Quinone Formation Rate (pmol/min/pmol CYP) |

|---|---|---|

| CYP1A1.1 (Wild-type) | Without Epoxide Hydrolase | 0.92 |

| CYP1A1.2 (I462V) | Without Epoxide Hydrolase | 0.42 |

| CYP1A1.4 (T461N) | Without Epoxide Hydrolase | 0.72 |

Investigation of Estrogen Receptor-Mediated Gene Expression (in vitro)

The potential for Benzo(a)pyrene and its metabolites to exert estrogenic effects has been a subject of significant research. In vitro studies have investigated the ability of these compounds to interact with estrogen receptors (ER) and mediate gene expression.

One study examined the estrogenic activities of BaP and ten of its metabolites, including this compound. nih.govresearchgate.net This investigation used transiently transfected MCF-7 human breast cancer cells with reporter gene assays for both human ERα and mouse ERβ. The results indicated that while the parent compound BaP showed partial agonist activity, it was the monohydroxylated metabolites that were primarily responsible for inducing reporter gene expression. nih.govresearchgate.net Specifically, this compound, along with BaP-1,6-dione and BaP-3,6-dione, did not significantly induce estrogen receptor-mediated reporter gene expression in this particular assay system. nih.gov

Another line of research using Ishikawa human endometrial cells demonstrated that BaP can be metabolized into compounds that activate ERs. bioscientifica.comnih.gov While metabolites like 3-OH-B[a]P and B[a]P-7,8-dione were shown to be capable of activating ERs, the direct estrogenic activity of this compound was not the primary focus. bioscientifica.comnih.gov It has been noted that the estrogen-like effects of BaP are often diminished in cells where the Aryl Hydrocarbon Receptor (AhR) is knocked out, suggesting that AhR-dependent metabolism is crucial for the production of estrogenic metabolites. uio.no

The table below summarizes the findings regarding the estrogenic activity of this compound in a specific in vitro model.

| Compound | Assay System | Result |

|---|---|---|

| This compound | Gal4-hERαdef and Gal4-mERβdef reporter gene assays in transiently transfected MCF-7 cells | Did not significantly induce reporter gene expression |

| 1-hydroxy-B[a]P | Gal4-hERαdef and Gal4-mERβdef reporter gene assays in transiently transfected MCF-7 cells | Induced reporter gene expression |

| 3-hydroxy-B[a]P | Gal4-hERαdef and Gal4-mERβdef reporter gene assays in transiently transfected MCF-7 cells | Induced reporter gene expression |

| 7-hydroxy-B[a]P | Gal4-hERαdef and Gal4-mERβdef reporter gene assays in transiently transfected MCF-7 cells | Induced reporter gene expression |